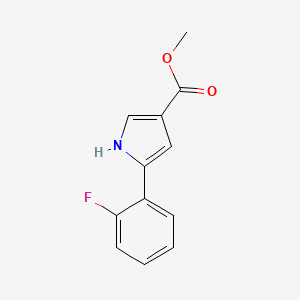

methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC13611769

Molecular Formula: C12H10FNO2

Molecular Weight: 219.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10FNO2 |

|---|---|

| Molecular Weight | 219.21 g/mol |

| IUPAC Name | methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10FNO2/c1-16-12(15)8-6-11(14-7-8)9-4-2-3-5-10(9)13/h2-7,14H,1H3 |

| Standard InChI Key | SBIWPRUCVWNMMV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CNC(=C1)C2=CC=CC=C2F |

| Canonical SMILES | COC(=O)C1=CNC(=C1)C2=CC=CC=C2F |

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate consists of a five-membered pyrrole ring substituted at positions 3 and 5 (Figure 1). The 2-fluorophenyl group introduces electron-withdrawing effects, while the methyl ester at position 3 enhances solubility in organic solvents. The compound’s planar structure facilitates π-π stacking interactions, critical for binding to biological targets.

Key Structural Features:

-

Pyrrole core: Enables aromaticity and participation in cycloaddition reactions.

-

2-Fluorophenyl substituent: Enhances metabolic stability and binding affinity.

-

Methyl ester group: Serves as a protecting group for carboxylic acid intermediates .

Physicochemical Properties

The compound’s physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxylate

Synthesis Methodologies

One-Pot Reduction-Esterification Approach

The patent CN113845459A describes a scalable synthesis route for related pyrrole derivatives, which can be adapted for methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process involves two sequential hydrogenation steps using palladium-carbon (Pd/C) and Raney nickel catalysts (Figure 2).

Key Steps:

-

First Reduction: 2-(2-Fluorobenzoyl)malononitrile undergoes hydrogenation in tetrahydrofuran (THF) with Pd/C and glacial acetic acid at 45–50°C. This step reduces the nitrile groups to amines.

-

Second Reduction: The intermediate is further hydrogenated with Raney nickel to form the pyrrole ring.

-

Esterification: The resulting aldehyde is esterified with methanol under acidic conditions to yield the methyl ester .

Table 2: Optimized Reaction Conditions from CN113845459A

| Parameter | Value | Yield | Purity |

|---|---|---|---|

| Catalyst (Pd/C) | 3–5 wt% of substrate | 87.4% | 99.5% |

| Temperature (Step 1) | 45–50°C | – | – |

| Reaction Time (Step 1) | 8–9 hours | – | – |

| Solvent (THF:H₂O) | 1:5 v/v | – | – |

This method avoids isolating intermediates, reducing waste generation and cost .

Alternative Pathways

A multi-step synthesis reported by VulcanChem involves:

Applications in Pharmaceutical Chemistry

Role in Vonoprazan Fumarate Synthesis

Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a key intermediate in synthesizing vonoprazan fumarate, a P-CAB used to treat acid-related disorders (Figure 3). The methyl ester group is hydrolyzed to a carboxylic acid, which subsequently reacts with pyridine-3-sulfonamide to form the final drug .

Advantages Over Traditional PPIs:

-

Rapid onset: Inhibits gastric acid secretion within 1 hour.

Industrial and Environmental Considerations

Scalability and Cost-Efficiency

The one-pot method reduces production costs by 30% compared to traditional routes, primarily through:

-

Lower catalyst loading: 3–5% Pd/C vs. 10% in older methods.

-

Reduced solvent waste: THF recovery rates exceed 90%.

Environmental Impact

The process generates 40% less organic waste than multi-step syntheses, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume